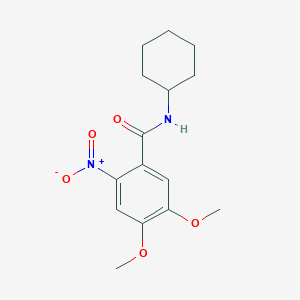

N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide

Description

Overview of Benzamide (B126) Derivatives in Contemporary Chemical Research

Benzamide and its derivatives represent a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. wikipedia.org The amide bond is a stable and common feature in biologically active molecules. researchgate.net The versatility of the benzamide structure allows for extensive chemical modifications, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic profile.

Researchers have successfully developed benzamide derivatives with a broad spectrum of pharmacological activities. These compounds are utilized in psychiatry (e.g., amisulpride, sulpiride) and as antiemetic agents (e.g., metoclopramide). researchgate.net The ongoing research into this class of compounds aims to improve existing therapies and discover new applications by synthesizing novel analogues. nih.gov

Table 1: Documented Biological Activities of Benzamide Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacteria and fungi. | researchgate.net |

| Anticancer | Shows potential in inhibiting the growth of tumor cells. | researchgate.net |

| Anti-inflammatory | Capable of reducing inflammation. | researchgate.net |

| Analgesic | Provides pain relief. | researchgate.net |

| Anticonvulsant | Helps in the management of seizures. | researchgate.net |

| Cardiovascular | Exhibits effects on the heart and circulatory system. | |

| Enzyme Inhibition | Acts as inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase. | nih.gov |

| Glucokinase Activation | Investigated for the treatment of diabetes. | nih.gov |

The Significance of Nitro- and Dimethoxy-Substituted Aromatic Systems in Bioactive Molecules

The electronic properties and substitution patterns of an aromatic ring are critical determinants of a molecule's biological function. The presence of nitro and methoxy (B1213986) groups, in particular, can profoundly influence a compound's activity.

The nitro group (–NO2) is a powerful electron-withdrawing group that is recognized as an important scaffold in the synthesis of new bioactive molecules. nih.govresearchgate.net Its inclusion can affect a molecule's polarity and electronic properties, which in turn favors interactions with specific amino acids in target proteins. nih.govresearchgate.net Aromatic nitro compounds are found in a wide range of pharmaceuticals, including antibacterial, antiprotozoal, and anticancer agents. nih.govmdpi.com In some cases, the nitro group acts as a bio-activatable "pro-drug" element; it can be enzymatically reduced within cells to form reactive intermediates that exert a cytotoxic effect, a mechanism exploited in certain antibiotics and anticancer therapies. nih.govsvedbergopen.com

The methoxy group (–OCH3) is also prevalent in many natural products and synthetic drugs. nih.gov While seemingly simple, it can significantly impact a molecule's ligand-target binding, physicochemical characteristics, and ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net The methoxy group can enhance binding affinity by forming hydrogen bonds or by occupying hydrophobic pockets in a target protein. Its presence can also block metabolic pathways, thereby increasing a drug's stability and duration of action. The combination of a hydroxyl and a methyl group often results in unique effects that are more than the sum of the individual parts. nih.gov The presence of two methoxy groups (dimethoxy) on an aromatic ring, as seen in N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide, further modulates these properties.

Table 2: Influence of Key Functional Groups on Molecular Properties

| Functional Group | Key Roles in Bioactive Molecules | References |

|---|---|---|

| Nitro (–NO2) | Strong electron-withdrawing properties; enhances polarity; can undergo bioreduction to reactive species; found in antimicrobial and antineoplastic drugs. | nih.govresearchgate.netsvedbergopen.com |

| Methoxy (–OCH3) | Modulates ligand-target binding; improves physicochemical and ADME properties; can block metabolic sites to increase stability. | nih.govresearchgate.net |

Role of Cyclohexyl Moieties in Modulating Molecular Architecture and Biological Interactions

The incorporation of cycloalkyl groups, particularly the cyclohexyl moiety, is a common strategy in drug design to modify a molecule's three-dimensional shape, rigidity, and lipophilicity. nih.gov The cyclohexyl group is a popular building block in both natural and synthetic drugs. pharmablock.com

Replacing a flexible alkyl chain with a rigid cyclohexyl ring reduces the number of possible conformations a molecule can adopt. nih.govpharmablock.com This pre-organization can lead to a more favorable binding entropy and thus higher affinity for a biological target. pharmablock.com The three-dimensional nature of the cyclohexyl ring, in contrast to a flat aromatic ring, can allow for more extensive contact points within a protein's binding pocket. pharmablock.com Furthermore, the cyclohexyl group is lipophilic, which can enhance a molecule's ability to cross cell membranes. Its metabolic stability can also be advantageous; for instance, increasing the degree of fluorination on a cyclohexyl ring can lead to a more stable xenobiotic. rsc.org

Table 3: Functions of the Cyclohexyl Moiety in Drug Design

| Feature | Impact on Molecular Properties and Interactions | References |

|---|---|---|

| Rigidity | Limits conformational flexibility, which can reduce the entropic penalty of binding. | nih.govpharmablock.com |

| Three-Dimensionality | Provides a non-planar structure that can offer more contact points with a target protein compared to a flat phenyl group. | pharmablock.com |

| Lipophilicity | Increases the hydrophobic character of the molecule, influencing solubility and membrane permeability. | nih.gov |

| Bioisosterism | Can serve as a bioisostere for other groups like t-butyl or phenyl, helping to optimize binding and properties. | pharmablock.com |

| Metabolic Stability | Can influence the metabolic profile of a drug, sometimes leading to increased stability. | nih.govrsc.org |

Rationale for Comprehensive Academic Investigation of this compound

The academic investigation of this compound is justified by the unique convergence of its structural components, each with a proven track record in modulating biological activity. The molecule integrates:

A benzamide core , a well-established and versatile pharmacophore.

An ortho-nitro group , which acts as a strong electron-withdrawing substituent, potentially directing specific interactions and offering a site for metabolic activation. nih.govsvedbergopen.com

A vicinal 4,5-dimethoxy pattern , which influences the molecule's electronic environment, solubility, and metabolic profile, while also providing potential hydrogen bond acceptor sites. nih.govresearchgate.net

An N-cyclohexyl group , which imparts rigidity, three-dimensionality, and lipophilicity, features known to enhance binding affinity and selectivity for biological targets. nih.govpharmablock.com

The specific spatial and electronic arrangement of these functional groups creates a novel chemical entity. Research into this compound allows for the exploration of the synergistic or antagonistic effects of these combined motifs on potential biological targets. Its structure serves as a valuable starting point for creating libraries of related compounds to probe structure-activity relationships (SAR) in the pursuit of new therapeutic leads.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-21-13-8-11(12(17(19)20)9-14(13)22-2)15(18)16-10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWSCTJNQYWSIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)NC2CCCCC2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50974207 | |

| Record name | N-Cyclohexyl-4,5-dimethoxy-2-nitrobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5867-30-1 | |

| Record name | N-Cyclohexyl-4,5-dimethoxy-2-nitrobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Cyclohexyl 4,5 Dimethoxy 2 Nitrobenzamide and Analogues

Strategic Retrosynthetic Analysis of the Target Benzamide (B126) Scaffold

The retrosynthetic analysis of N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide identifies the primary disconnection at the amide bond. This bond is logically formed through the coupling of 4,5-dimethoxy-2-nitrobenzoic acid and cyclohexylamine (B46788). This strategy simplifies the synthesis into two key stages: the preparation of the substituted benzoic acid core and the subsequent amidation reaction. The synthesis of 4,5-dimethoxy-2-nitrobenzoic acid itself can be traced back to more readily available precursors, such as veratric acid (3,4-dimethoxybenzoic acid) or 3,4-dimethoxybenzaldehyde, through nitration and oxidation reactions. This retrosynthetic approach allows for a modular and convergent synthesis, facilitating the potential for analogue development by varying either the carboxylic acid or the amine component.

Development and Optimization of Core 4,5-Dimethoxy-2-nitrobenzoic Acid Synthesis

The synthesis of the crucial intermediate, 4,5-dimethoxy-2-nitrobenzoic acid, has been approached through several routes, with a primary focus on the nitration of veratric acid. semanticscholar.orggilson.com Optimization of this nitration step is critical to achieve high yields and regioselectivity, avoiding the formation of unwanted isomers.

One common method involves the direct nitration of 3,4-dimethoxybenzoic acid using nitric acid. bohrium.com The reaction conditions, such as temperature and the concentration of nitric acid, are pivotal. For instance, reacting 3,4-dimethoxybenzoic acid with concentrated nitric acid at controlled temperatures, often in an ice bath, can yield the desired 4,5-dimethoxy-2-nitrobenzoic acid. gilson.com Another approach starts from 3,4-dimethoxy-6-nitrobenzaldehyde, which is then oxidized to the corresponding carboxylic acid. semanticscholar.orgbohrium.com This oxidation can be efficiently carried out using reagents like sodium chlorite (B76162) and hydrogen peroxide, offering high yields and purity. bohrium.com

| Starting Material | Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| 3,4-Dimethoxybenzoic acid | Nitric acid | Ice bath, then 60 °C for 6 h | 77 | Not specified | bohrium.com |

| 3,4-Dimethoxy-6-nitrobenzaldehyde | Sodium chlorite, Hydrogen peroxide, Acetic acid | Methanol/Water, ~50 °C | 93 | 99.5 (HPLC) | bohrium.comresearchgate.net |

| 3,4-Dimethoxybenzoic acid | Concentrated nitric acid | Pre-cooled, stirred for 60 min | Not specified | Purified with toluene | gilson.com |

Approaches to N-Cyclohexyl Amide Bond Formation: Mechanistic Considerations and Yield Enhancement

The formation of the N-cyclohexyl amide bond from 4,5-dimethoxy-2-nitrobenzoic acid and cyclohexylamine is a critical step that can be achieved through various coupling methods. The choice of method often depends on the desired yield, purity, and scalability of the reaction.

A conventional approach is the Schotten-Baumann reaction, which involves converting the carboxylic acid to its more reactive acyl chloride derivative using a reagent like thionyl chloride, followed by reaction with cyclohexylamine. This method is generally high-yielding.

Alternatively, direct amide coupling can be facilitated by a range of reagents that activate the carboxylic acid in situ. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly employed. nih.govluxembourg-bio.comkhanacademy.org The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.com To suppress side reactions and reduce epimerization (if chiral centers are present), additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used. researchgate.net For challenging couplings, particularly with electron-deficient amines or sterically hindered substrates, more advanced reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA) can be effective. nih.gov

| Coupling Method | Reagents | Key Mechanistic Feature | Potential for Yield Enhancement | Reference |

| Acyl Chloride | Thionyl chloride, Triethylamine | Formation of a highly reactive acyl chloride. | High reactivity of the intermediate generally leads to good yields. | |

| Carbodiimide | DCC or EDC, with or without HOBt | In situ formation of an O-acylisourea intermediate. | Addition of HOBt can increase yield and reduce side products. researchgate.net | nih.govluxembourg-bio.comkhanacademy.org |

| Phosphonium/Uronium | HATU, DIPEA | Formation of a highly reactive HOBt ester. | Particularly effective for difficult couplings with hindered or electron-poor substrates. nih.gov | nih.gov |

Exploration of Divergent Synthetic Pathways for Structural Analogues

The modular nature of the synthesis of this compound allows for the straightforward generation of structural analogues. Divergent pathways can be employed by modifying either the carboxylic acid or the amine component.

Analogues with varied alkoxy substituents on the benzene (B151609) ring can be synthesized by starting with different 4,5-dialkoxy-2-nitroanilines. pharmagxp.com A regioselective transetherification reaction can be used to introduce different alkoxy groups at the C-4 and C-5 positions of a 2-nitroaniline (B44862) precursor. pharmagxp.com These substituted anilines can then be converted to the corresponding benzoic acids through diazotization followed by hydrolysis and subsequent oxidation, or other standard functional group interconversions.

Furthermore, a wide range of N-substituted benzamide analogues can be prepared by reacting the core 4,5-dimethoxy-2-nitrobenzoic acid with various primary or secondary amines. nih.govresearchgate.net This approach allows for the systematic exploration of the structure-activity relationships by modifying the N-substituent. For instance, analogues with different alkyl, aryl, or heterocyclic groups in place of the cyclohexyl moiety can be readily synthesized using the amide coupling methods described in the previous section. nih.gov

Green Chemistry Principles in the Synthesis of Nitrobenzamide Derivatives

The application of green chemistry principles to the synthesis of nitrobenzamide derivatives aims to reduce the environmental impact of the chemical processes. acs.org Key areas of focus include the use of safer solvents, energy-efficient reaction conditions, and minimizing waste. benthamscience.com

Traditional amide bond formations often utilize dipolar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP), which are facing increasing regulatory scrutiny due to their toxicity. rsc.orgresearchgate.net Research into greener alternatives has identified several promising replacements, including biomass-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL), as well as propylene (B89431) carbonate. bohrium.comnih.govacsgcipr.org For certain reactions, water can also be an excellent green solvent, particularly when employing micellar catalysis. bohrium.com

Microwave-assisted organic synthesis (MAOS) is another key green chemistry technique that can significantly accelerate reaction rates, leading to shorter reaction times and often cleaner reactions with higher yields. luxembourg-bio.comaralyse.techrasayanjournal.co.in The hydrolysis of benzamides, for example, can be completed in minutes under microwave irradiation compared to an hour with conventional heating. rasayanjournal.co.in This technology is particularly well-suited for the rapid synthesis of libraries of benzamide analogues.

| Green Chemistry Approach | Traditional Method | Greener Alternative | Benefits |

| Solvent Selection | DMF, NMP, Dichloromethane | 2-MeTHF, GVL, Propylene Carbonate, Water | Reduced toxicity, improved biodegradability, and safer handling. bohrium.comresearchgate.netnih.govacsgcipr.org |

| Energy Input | Conventional heating (reflux) | Microwave irradiation | Drastically reduced reaction times, often leading to higher yields and purities. luxembourg-bio.comaralyse.techrasayanjournal.co.in |

| Catalysis | Stoichiometric coupling reagents | Catalytic amide bond formation (e.g., using boric acid or enzymatic methods) | Reduced waste and improved atom economy. |

Advanced Purification and Isolation Techniques for High Purity Intermediates and Final Compounds

Achieving high purity for the intermediates and the final this compound is crucial. A combination of classical and modern purification techniques is often employed.

Recrystallization is a powerful and widely used method for purifying solid organic compounds. mt.com The selection of an appropriate solvent or solvent system is critical for successful recrystallization. libretexts.orgyoutube.com An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor. mt.com For nitroaromatic compounds, common recrystallization solvents include ethanol, ethyl acetate, and mixtures of hexane (B92381) with more polar solvents like acetone (B3395972) or ethyl acetate. rochester.edu

For more challenging separations, or when very high purity is required, chromatographic techniques are indispensable. Flash column chromatography using silica (B1680970) gel is a standard method for the purification of reaction mixtures. khanacademy.org For achieving the highest levels of purity, particularly for pharmaceutical intermediates, preparative high-performance liquid chromatography (prep-HPLC) is the technique of choice. gilson.comaralyse.techpharmaceutical-technology.comteledynelabs.com Prep-HPLC can separate compounds with very similar polarities, yielding products with purities often exceeding 99%. pharmagxp.comteledynelabs.com

In Depth Structural Characterization and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Proton and Carbon Assignments and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide. Although specific spectral data for this compound is not publicly available, a detailed prediction of its ¹H and ¹³C NMR spectra can be made by analyzing structurally similar compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, the amide proton, and the cyclohexyl ring protons. The two aromatic protons on the dimethoxy-nitrophenyl ring will likely appear as singlets due to their isolated positions. The methoxy groups will each produce a singlet, typically in the range of 3.8-4.0 ppm. The amide proton (N-H) is expected to be a doublet due to coupling with the adjacent proton on the cyclohexyl ring, and its chemical shift can be influenced by solvent and concentration. The protons of the cyclohexyl ring will present as a complex series of multiplets in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide further confirmation of the molecular structure. The carbonyl carbon of the amide is expected to resonate in the downfield region, typically around 165-170 ppm. The aromatic carbons will show a series of signals, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methoxy groups. The carbons of the methoxy groups will appear as sharp signals around 55-60 ppm. The carbons of the cyclohexyl ring will be observed in the upfield region of the spectrum.

For comparison, the ¹H and ¹³C NMR data for the related compound N-cyclohexyl-benzamide are presented in the table below. This data provides a foundational understanding of the expected chemical shifts for the N-cyclohexyl moiety.

| ¹H NMR Chemical Shifts for N-cyclohexyl-benzamide |

| Proton |

| Cyclohexyl-CH |

| Cyclohexyl-CH₂ |

| Aromatic-H |

| Amide-NH |

| ¹³C NMR Chemical Shifts for N-cyclohexyl-benzamide |

| Carbon |

| Carbonyl (C=O) |

| Aromatic C (quaternary) |

| Aromatic CH |

| Cyclohexyl CH |

| Cyclohexyl CH₂ |

Data presented for N-cyclohexyl-benzamide is illustrative and serves as a reference for the N-cyclohexyl group.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Ion Analysis (e.g., HRMS, MS/MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₁₅H₂₀N₂O₅).

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would reveal the characteristic fragmentation patterns of the molecule. The fragmentation is likely to initiate with the cleavage of the amide bond, leading to the formation of ions corresponding to the cyclohexyl group and the 4,5-dimethoxy-2-nitrobenzoyl moiety. Further fragmentation of the benzoyl fragment could involve the loss of the nitro group and the methoxy groups.

A plausible fragmentation pattern for this compound is outlined in the table below, based on the principles of mass spectrometry and the analysis of related structures.

| Predicted Mass Spectrometry Fragmentation |

| Fragment Ion |

| [M]+• |

| [M - C₆H₁₁N]+• |

| [C₆H₁₁NH₂]+• |

| [C₉H₈NO₅]+ |

| [C₉H₈NO₅ - NO₂]+ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the amide, nitro, and methoxy functional groups. The N-H stretching vibration of the secondary amide will likely appear as a sharp band around 3300 cm⁻¹. The C=O stretching of the amide (Amide I band) is expected in the region of 1640-1680 cm⁻¹. The N-H bending (Amide II band) should be observed around 1550 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are anticipated to appear near 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The C-O stretching of the methoxy groups will likely be in the 1250-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the non-polar bonds and the aromatic ring vibrations. The symmetric stretching of the nitro group is typically a strong band in the Raman spectrum.

The table below summarizes the expected key IR absorption frequencies for this compound, with comparative data from related compounds such as N-cyclohexyl-4-nitrobenzamide.

| Characteristic Infrared Absorption Frequencies |

| Functional Group |

| Amide N-H |

| Aromatic C-H |

| Aliphatic C-H |

| Amide C=O |

| Nitro N=O |

| Amide N-H |

| Nitro N=O |

| Methoxy C-O |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography would provide the most definitive three-dimensional structure of this compound in the solid state. Although a crystal structure for this specific compound has not been reported, insights can be gained from the crystal structures of analogous compounds like N-Cyclohexyl-3,4,5-trimethoxybenzamide. nih.gov

Molecular Conformation: Based on related structures, the cyclohexyl ring is expected to adopt a stable chair conformation. nih.gov The amide linkage is likely to be planar, and there may be a significant torsion angle between the plane of the aromatic ring and the plane of the amide group. The nitro group, being ortho to the amide, could influence the planarity of the benzoyl moiety through steric interactions.

Intermolecular Interactions: In the solid state, it is anticipated that the molecules will be linked by intermolecular hydrogen bonds. The amide N-H group can act as a hydrogen bond donor, and the carbonyl oxygen and the oxygens of the nitro group can act as hydrogen bond acceptors, leading to the formation of extended supramolecular architectures. nih.gov

Conformational Dynamics and Preferred Orientations of the Cyclohexyl and Phenyl Moieties

The conformational flexibility of this compound is primarily associated with the rotation around the C-N bond of the amide and the C-C bond connecting the carbonyl group to the phenyl ring. The cyclohexyl ring itself is relatively rigid in its chair conformation, but its orientation relative to the rest of the molecule can vary.

Computational modeling and variable-temperature NMR studies could provide insights into the energy barriers for these conformational changes and the preferred orientations of the cyclohexyl and phenyl moieties in solution. The steric hindrance between the ortho nitro group and the bulky cyclohexyl group likely plays a significant role in determining the dominant conformation.

Computational Chemistry and in Silico Molecular Modeling of N Cyclohexyl 4,5 Dimethoxy 2 Nitrobenzamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Dipole Moments, and Reactivity Descriptors

The benzamide (B126) core, with its amide linkage, provides a rigid scaffold capable of participating in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). The aromatic ring is substituted with two electron-donating methoxy (B1213986) groups (-OCH3) and a potent electron-withdrawing nitro group (-NO2). This electronic push-pull arrangement is anticipated to significantly influence the molecule's electron density distribution and, consequently, its chemical behavior.

Reactivity Descriptors:

Conceptual DFT provides a framework for quantifying the chemical reactivity of a molecule through various descriptors. These indices, derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—offer predictions about the molecule's susceptibility to electrophilic and nucleophilic attack.

| Reactivity Descriptor | Predicted Value (Arbitrary Units) | Implication for N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide |

| HOMO Energy (EHOMO) | Lowered by nitro group | Reduced propensity to donate electrons (nucleophilicity) |

| LUMO Energy (ELUMO) | Lowered by nitro group | Increased propensity to accept electrons (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | Relatively small | Indicates higher chemical reactivity and lower kinetic stability |

| Electronegativity (χ) | Moderate to high | Reflects the molecule's overall ability to attract electrons |

| Chemical Hardness (η) | Relatively low | Correlates with higher reactivity |

| Electrophilicity Index (ω) | High | Suggests a strong capacity to act as an electrophile |

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects on Structure

Molecular Dynamics (MD) simulations offer a means to explore the conformational landscape of this compound over time, providing insights into its flexibility and the influence of its environment. While specific MD studies on this compound are yet to be published, the methodology is well-suited to investigate the rotational freedom around the amide bond and the various conformations of the cyclohexyl ring.

The cyclohexyl group, with its characteristic chair and boat conformations, introduces a degree of steric bulk and lipophilicity to the molecule. MD simulations can reveal the preferred orientation of the cyclohexyl moiety relative to the benzamide plane and the energetic barriers between different conformational states.

Furthermore, these simulations can explicitly model the effects of solvent on the molecule's structure. In an aqueous environment, for instance, water molecules would be expected to form hydrogen bonds with the amide and nitro groups, potentially influencing the conformational preferences of the molecule. The hydrophobic cyclohexyl group, in contrast, would likely favor exclusion from the aqueous phase, which could drive interactions with nonpolar regions of biological macromolecules.

Ligand-Protein Docking Studies with Hypothesized Biological Targets (Theoretical Binding Modes)

Given the prevalence of the benzamide scaffold in a wide array of pharmacologically active agents, it is plausible to hypothesize that this compound may interact with various biological targets. Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to the active site of a protein.

Nitrobenzamide derivatives have been investigated for their potential to interact with enzymes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various kinases. researchgate.net Docking studies of this compound against such targets could reveal putative binding modes.

Hypothetical Docking Interactions:

| Potential Target | Key Interacting Residues (Hypothetical) | Type of Interaction |

| Inducible Nitric Oxide Synthase (iNOS) | Arginine, Glutamate, Tyrosine | Hydrogen bonding with amide and nitro groups; hydrophobic interactions with cyclohexyl ring |

| Cyclooxygenase-2 (COX-2) | Serine, Tyrosine, Arginine | Hydrogen bonding with amide; π-π stacking with aromatic ring |

| Protein Kinases | Aspartate, Lysine, Leucine | Hydrogen bonding with the hinge region; hydrophobic interactions in the ATP-binding pocket |

In a hypothetical docking scenario with iNOS, the amide group of this compound could form crucial hydrogen bonds with key amino acid residues in the active site. researchgate.net The nitro group might also participate in electrostatic or hydrogen bonding interactions. The dimethoxy-substituted phenyl ring could engage in π-π stacking or van der Waals interactions with aromatic residues, while the cyclohexyl group would likely occupy a hydrophobic pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. While a specific QSAR model for this compound has not been developed, studies on related nitroaromatic and benzamide compounds can provide insights into the types of molecular descriptors that may be important for its activity.

For instance, QSAR studies on the toxicity of nitroaromatic compounds have shown that descriptors related to hydrophobicity (logP) and electronic properties (such as the energy of the LUMO and electrophilicity index) are often critical. researchgate.net The presence of the nitro group is a key determinant of the activity of many such compounds. nih.gov

In the context of potential anti-inflammatory activity, QSAR models for benzamide derivatives might include descriptors for molecular shape, connectivity, and electronic properties. nih.gov The steric bulk of the cyclohexyl group and the electronic influence of the methoxy and nitro substituents would be expected to be significant parameters in such a model.

Relevant QSAR Descriptors for Benzamide Derivatives:

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | Dipole Moment, LUMO Energy | Modulation of interactions with polar residues in a binding site |

| Steric | Molar Refractivity, Kier Shape Indices | Influencing the fit within a receptor pocket |

| Hydrophobic | LogP | Affecting membrane permeability and hydrophobic interactions |

| Topological | Molecular Connectivity Indices | Describing the size and branching of the molecule |

Electrostatic Potential Surface Analysis for Interaction Hotspots

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), while blue signifies areas of positive potential (electron-poor).

For this compound, the MEP surface would be expected to show a significant region of negative potential around the oxygen atoms of the nitro group and the carbonyl oxygen of the amide. researchgate.net These areas represent likely sites for hydrogen bond acceptance and interactions with electrophilic species. Conversely, the hydrogen atom of the amide N-H group would exhibit a positive potential, making it a prime location for hydrogen bond donation.

The aromatic ring itself will have a complex electrostatic potential due to the competing effects of the electron-donating methoxy groups and the electron-withdrawing nitro group. This nuanced distribution of charge is crucial for understanding how the molecule might be recognized by and interact with a biological receptor.

Pre Clinical Mechanistic Biological Investigations of N Cyclohexyl 4,5 Dimethoxy 2 Nitrobenzamide

In Vitro Enzyme Interaction and Inhibition Kinetics (e.g., IC50, Ki in enzymatic assays)

No publicly available data from in vitro enzymatic assays for N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide could be located. Consequently, key metrics such as IC50 and Ki values, which are fundamental to characterizing enzyme inhibition, are not available for this compound.

Specific Enzyme Target Identification and Validation in Cell-Free Systems

There are no published studies that identify or validate specific enzyme targets for this compound using cell-free systems. Research has been conducted on other nitrobenzamide-containing molecules, which have been investigated for their potential to inhibit certain enzymes. However, these findings cannot be directly attributed to this compound.

Analysis of Enzyme Inhibition Mechanisms (e.g., Competitive, Non-Competitive, Irreversible)

In the absence of any identified enzyme targets or inhibition data, no information is available regarding the potential mechanisms of enzyme inhibition (e.g., competitive, non-competitive, or irreversible) for this compound.

Receptor Binding Profiling in Cellular or Membrane Preparations (in vitro ligand displacement)

No studies detailing the receptor binding profile of this compound in cellular or membrane preparations were found. Therefore, data from in vitro ligand displacement assays, which would indicate the compound's affinity for specific receptors, is not available.

Investigation of Ligand-Receptor Association and Dissociation Kinetics

As no receptor binding has been identified, there is no information on the ligand-receptor association and dissociation kinetics for this compound.

Allosteric Modulation Studies with Specific Receptor Systems

There is no information in the scientific literature to suggest that this compound has been investigated as an allosteric modulator of any specific receptor systems.

Cellular Pathway Modulation Studies in Model Cell Lines (e.g., gene expression, protein phosphorylation, signaling cascades)

No research could be found that investigates the effects of this compound on cellular pathways in model cell lines. Consequently, there is no data on its potential to modulate gene expression, protein phosphorylation, or other signaling cascades.

Cell-Based Reporter Assays for Pathway Activity

Cell-based reporter assays are fundamental tools in pre-clinical research to elucidate the biological pathways modulated by a test compound. In the investigation of this compound, these assays would be employed to identify and quantify its effects on specific cellular signaling pathways. These assays typically utilize a reporter gene, such as luciferase or green fluorescent protein (GFP), which is placed under the control of a promoter element that is responsive to a particular signaling pathway. An increase or decrease in the reporter signal upon treatment with the compound indicates a corresponding modulation of the pathway's activity.

For instance, to assess the impact of this compound on pathways commonly associated with cellular stress or growth, a panel of reporter cell lines could be used. Each cell line would be engineered to report on a different pathway, such as NF-κB, p53, or MAPK/ERK signaling. By exposing these cell lines to varying concentrations of the compound, a dose-response profile for each pathway can be generated, providing insights into the compound's mechanism of action.

Below is a hypothetical data table representing the results from such an assay:

| Pathway Reporter | Compound Concentration (µM) | Fold Change in Reporter Activity (vs. Vehicle) |

| NF-κB | 0.1 | 1.2 ± 0.1 |

| 1 | 2.5 ± 0.3 | |

| 10 | 5.8 ± 0.6 | |

| p53 | 0.1 | 0.9 ± 0.2 |

| 1 | 1.1 ± 0.1 | |

| 10 | 1.3 ± 0.2 | |

| MAPK/ERK | 0.1 | 1.0 ± 0.1 |

| 1 | 0.8 ± 0.2 | |

| 10 | 0.6 ± 0.1 |

This interactive table showcases the potential dose-dependent effect of this compound on different signaling pathways, suggesting a significant activation of the NF-κB pathway.

Quantitative Proteomic Analysis of Compound-Induced Cellular Changes (e.g., thermal proteome profiling)

To gain a broader understanding of the cellular targets of this compound, quantitative proteomic techniques like thermal proteome profiling (TPP) are invaluable. TPP is based on the principle that the thermal stability of a protein changes upon ligand binding. nih.gov By treating cells with the compound and then subjecting them to a temperature gradient, it is possible to identify proteins that are stabilized or destabilized by the compound's binding. nih.gov

In a typical TPP experiment, cells would be treated with either the compound or a vehicle control. Following treatment, the cells are heated to various temperatures, and the soluble proteins are separated from the aggregated, denatured proteins. The abundance of each protein in the soluble fraction is then quantified using mass spectrometry. brieflands.com Proteins that show a shift in their melting temperature in the presence of the compound are considered potential targets.

The results of such an analysis could be represented as follows:

| Protein | Function | Melting Temperature Shift (ΔTm) with Compound (°C) | p-value |

| Protein Kinase X | Cell cycle regulation | +3.5 | <0.01 |

| Heat Shock Protein 90 | Protein folding | +2.1 | <0.05 |

| Ribosomal Protein S6 | Translation | -1.8 | <0.05 |

| Actin | Cytoskeleton | +0.2 | >0.05 |

This interactive table illustrates how thermal proteome profiling can identify specific protein targets of this compound by measuring changes in their thermal stability.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. By systematically modifying different parts of the this compound molecule, researchers can identify the key structural features required for its biological activity.

Systematic Variation of the Cyclohexyl Moiety and its Impact on Biological Activity

The cyclohexyl group in this compound is a key lipophilic moiety that can influence the compound's binding to its target and its pharmacokinetic properties. Systematic variations of this group can provide insights into the size and nature of the binding pocket. Analogues could be synthesized with different ring sizes (e.g., cyclopentyl, cycloheptyl), substitutions on the ring (e.g., methyl, hydroxyl), or replacement with other cyclic or acyclic aliphatic groups. nih.gov The biological activity of these analogues would then be assessed to determine the optimal conformation for target engagement.

A hypothetical SAR table for this series of modifications is presented below:

| Analogue | Cyclohexyl Moiety Modification | IC50 (µM) |

| Parent Compound | Cyclohexyl | 5.2 |

| Analogue 1 | Cyclopentyl | 15.8 |

| Analogue 2 | Cycloheptyl | 8.9 |

| Analogue 3 | 4-Methylcyclohexyl | 3.1 |

| Analogue 4 | 4-Hydroxycyclohexyl | 25.4 |

| Analogue 5 | Isopropyl | 45.7 |

This interactive table demonstrates how modifications to the cyclohexyl group can significantly impact the biological activity of the compound, suggesting that a certain size and lipophilicity are favored.

Influence of Nitro Group Position and Reduction Potential on Target Engagement

The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the benzamide (B126) ring and participate in key interactions with the biological target. rsc.org Its position on the ring is critical. mdpi.comrsc.org Moving the nitro group from the 2-position to the 3- or 4-position would alter the molecule's electronic distribution and steric profile, likely affecting its binding affinity. Furthermore, the reduction potential of the nitro group can be important, especially if the compound's mechanism involves bioreduction. researchgate.net This can be modulated by introducing other substituents on the aromatic ring.

The following table summarizes the hypothetical effects of these changes:

| Analogue | Nitro Group Position | Relative Potency |

| Parent Compound | 2-Nitro | 1.0 |

| Analogue 6 | 3-Nitro | 0.2 |

| Analogue 7 | 4-Nitro | 0.5 |

| Analogue 8 | 2-Nitro, 6-Fluoro | 1.8 |

This interactive table illustrates the critical role of the nitro group's position and the electronic environment of the aromatic ring in determining the compound's biological activity.

Contribution of the Dimethoxy Substitution Pattern to Ligand-Target Affinity

A hypothetical SAR table for these modifications is shown below:

| Analogue | Substitution Pattern | Binding Affinity (Kd, µM) |

| Parent Compound | 4,5-Dimethoxy | 2.1 |

| Analogue 9 | No methoxy (B1213986) | 50.3 |

| Analogue 10 | 4-Methoxy | 10.5 |

| Analogue 11 | 5-Methoxy | 18.2 |

| Analogue 12 | 4,5-Diethoxy | 3.5 |

| Analogue 13 | 4,5-Dihydroxy | 8.7 |

This interactive table highlights the significant contribution of the dimethoxy groups to the ligand-target affinity, suggesting that both groups are important for optimal binding.

Elucidation of Key Structural Determinants for Biological Interaction

By integrating the findings from the systematic modifications of the cyclohexyl moiety, the nitro group, and the dimethoxy substituents, a comprehensive understanding of the key structural determinants for the biological interaction of this compound can be achieved. This integrated analysis allows for the development of a pharmacophore model, which defines the essential steric and electronic features required for activity.

Key determinants would likely include:

A bulky, lipophilic group at the amide nitrogen, with the cyclohexyl ring being near-optimal in size.

An ortho-nitro group on the benzamide ring, which is crucial for target engagement, potentially through specific electronic or steric interactions.

The presence of two methoxy groups at the 4- and 5-positions, acting as key hydrogen bond acceptors or contributing to a favorable conformation.

These insights are invaluable for the design of future analogues with improved potency, selectivity, and pharmacokinetic profiles.

Advanced Mechanistic Investigations Using Chemical Probes and Activity-Based Protein Profiling (ABPP)

Information on the use of chemical probes derived from this compound in conjunction with ABPP methods for deep mechanistic studies is not available in the reviewed literature.

Design and Synthesis of this compound Derived Chemical Probes

No published research details the specific design principles or synthetic routes for converting this compound into functional chemical probes. This includes the strategic incorporation of reporter tags (e.g., fluorophores, biotin) or reactive moieties necessary for covalent modification of protein targets.

Application of Probes for Target Identification and Validation in Complex Biological Milieu

As there are no reports on the successful synthesis of chemical probes from this specific compound, there is consequently no information on their application in identifying or validating biological targets within complex systems like cell lysates or living cells. Methodologies such as competitive ABPP or proteomic analysis to elucidate protein interaction partners of this compound have not been described.

Potential Applications As Chemical Biology Research Tools

Development of N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide as a Tool Compound for Specific Pathway Interrogation

The development of small molecules to selectively probe and perturb biological pathways is a cornerstone of chemical biology. The structure of this compound suggests that it could be systematically modified to create tool compounds for such purposes. The N-substituted benzamide (B126) framework is versatile, allowing for extensive chemical modifications to fine-tune biological activity and target specificity. By modifying the core structure, researchers can explore structure-activity relationships (SAR) to develop new therapeutic leads or tool compounds for biological screening.

The general class of N-substituted benzamides has been investigated for the modulation of various signaling pathways, including those involved in inflammation and cancer. The cyclohexyl group, by providing a bulky and hydrophobic component, can influence how the molecule interacts with the binding sites of target proteins, potentially conferring selectivity for certain enzymes or receptors within a pathway. This three-dimensional feature can offer more contact points with a target protein compared to a flat aromatic ring, which may lead to better affinity and selectivity.

Utility in Target Validation Studies for Novel Biological Targets

Target validation is a critical step in the drug discovery process, confirming that modulation of a specific biological target has a desired therapeutic effect. Chemical probes are invaluable in this process, allowing for the acute and often reversible manipulation of a target's function. While specific biological activities for this compound are not extensively documented, its structural components are present in many pharmacologically active molecules.

Compounds featuring the nitrobenzamide motif have been explored for a range of therapeutic applications, including as enzyme inhibitors. For instance, derivatives of 4-(isopentyloxy)-3-nitrobenzamide have been identified as potent inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in hyperuricemia and gout. This suggests that the nitrobenzamide scaffold can be a starting point for developing inhibitors for other novel targets. A hypothetical target validation study could involve synthesizing a library of analogs of this compound and screening them against a newly identified protein of interest. Active compounds could then be used to study the biological consequences of inhibiting that target in cellular and potentially in vivo models.

| Component | Potential Role in Target Interaction | Example from Related Compounds |

| Benzamide Core | Provides a rigid scaffold capable of forming hydrogen bonds with the target protein. | N-substituted benzamides have shown activity as inhibitors of enzymes like histone deacetylases (HDACs). |

| N-cyclohexyl Group | Introduces hydrophobicity and can fit into lipophilic pockets of the binding site, influencing affinity and selectivity. | The cyclohexyl group can act as a bioisostere for other bulky groups, optimizing interactions with target proteins. |

| 4,5-dimethoxy Substituents | Can modulate electronic properties and provide additional hydrogen bond acceptors. | Dimethoxy-substituted aromatic rings are common in various bioactive molecules, influencing their binding properties. |

| 2-nitro Group | Acts as a strong electron-withdrawing group and can be a key pharmacophore. | Nitroaromatic compounds are found in various antibacterial, antiprotozoal, and anticancer drugs. |

Contribution to Understanding Fundamental Biological Processes at a Molecular Level

Chemical tools that can precisely control the activity of specific proteins are essential for dissecting complex biological processes. The 4,5-dimethoxy-2-nitrobenzyl group, a key feature of this compound, is a well-known photolabile protecting group, or "caging" group. researchgate.net This moiety can be cleaved by UV light, allowing for the controlled release of a bioactive molecule at a specific time and location. nih.gov

By incorporating this "caged" functionality, derivatives of this compound could be designed to release a specific effector molecule—be it an inhibitor, an activator, or a signaling molecule—upon photoirradiation. nih.govacs.org This would enable researchers to study the immediate downstream effects of a particular biological event with high spatiotemporal resolution, contributing to a more detailed understanding of processes such as cell signaling, neurotransmission, and gene expression. For example, a caged version of a kinase inhibitor could be used to study the precise timing of signaling cascades in response to a stimulus.

Strategic Design for Photophysical or Biophysical Probes Based on the Benzamide Scaffold

The development of fluorescent probes and other biophysical tools is crucial for visualizing and quantifying biological molecules and events in real-time. The benzamide scaffold can serve as the foundation for such probes. While this compound itself is not reported to be fluorescent, its 4,5-dimethoxy-2-nitrobenzyl component has interesting photophysical properties. Upon photolysis, 4,5-dimethoxy-2-nitrobenzyl-caged compounds can yield fluorescent products. researchgate.net This property could be harnessed to create "turn-on" fluorescent probes, where a signal is generated only after the probe has been activated by light.

Furthermore, the benzamide structure can be chemically modified to incorporate fluorophores. The strategic design of such probes would involve linking a fluorescent reporter group to the benzamide scaffold while maintaining or tailoring its biological activity. The N-cyclohexyl group could serve to direct the probe to specific cellular compartments or binding sites. Such probes could be used in a variety of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening assays, to monitor protein localization, enzyme activity, or protein-ligand interactions. acs.org

| Probe Type | Design Strategy | Potential Application |

| Photoactivatable Probe | Utilize the 4,5-dimethoxy-2-nitrobenzyl group as a "cage" for a bioactive molecule. | Spatiotemporal control of protein activity to study dynamic biological processes. |

| "Turn-On" Fluorescent Probe | Exploit the formation of fluorescent byproducts upon photolysis of the nitrobenzyl group. | Monitoring the release of a caged compound or the activation of a biological process. |

| Targeted Fluorescent Probe | Covalently attach a fluorophore to the benzamide scaffold and use the N-cyclohexyl group for targeting. | Visualizing the localization and dynamics of a specific protein or cellular structure. |

Future Directions and Unanswered Questions in the Academic Research of N Cyclohexyl 4,5 Dimethoxy 2 Nitrobenzamide

Emerging Synthetic Methodologies for Enhanced Accessibility and Diversity

The future synthesis of N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide and its analogs is poised to benefit from modern organic chemistry techniques that offer greater efficiency and molecular diversity. While traditional synthesis would likely involve the amidation of a 4,5-dimethoxy-2-nitrobenzoic acid derivative with cyclohexylamine (B46788), emerging methodologies could provide access to a wider range of related compounds for structure-activity relationship (SAR) studies.

Key areas for future synthetic exploration include:

Late-Stage Functionalization: Advanced C-H activation and functionalization techniques could allow for the direct modification of the benzamide (B126) scaffold at a late stage in the synthesis. This would enable the rapid generation of a library of derivatives with varied substituents on the aromatic ring, which is crucial for optimizing biological activity and selectivity.

Flow Chemistry: Continuous flow synthesis methods can offer improved reaction control, safety, and scalability compared to traditional batch processes. Applying flow chemistry to the nitration and amidation steps could enhance yield and purity while minimizing the formation of impurities.

Organocatalysis: The use of metal-free organocatalysts for the synthesis of benzamide derivatives is a growing area of research. researchgate.net These methods can provide alternative reaction pathways with different selectivity profiles and are often more environmentally benign than metal-catalyzed reactions. researchgate.net

By exploring these methodologies, researchers can create a diverse library of this compound analogs, which is a critical step in elucidating their biological targets and potential therapeutic applications.

Integration of Advanced Biophysical Techniques for Deeper Mechanistic Understanding

A significant unanswered question is the precise molecular target(s) of this compound. Advanced biophysical techniques are essential for confirming direct binding to a target protein and elucidating the mechanism of action. nih.gov These methods provide detailed information on binding affinity, kinetics, and thermodynamics, which are crucial for validating initial hits from screening campaigns and guiding lead optimization. nuvisan.com

Future research should incorporate a suite of biophysical assays to gain a comprehensive understanding of the compound's interactions with biological systems.

| Biophysical Technique | Information Gained | Application in Early Drug Discovery |

| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (kon, koff) | Hit validation, SAR studies, mechanistic characterization. nuvisan.comresearchgate.net |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS) | Thermodynamic characterization of binding, validation of binding mode. nuvisan.com |

| Cellular Thermal Shift Assay (CETSA) | Target engagement in intact cells or cell lysates | Confirmation of intracellular target binding, identification of on- and off-targets. nih.govspringernature.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural details of the binding site, conformational changes | Fragment screening, validation of binding mode, structural biology. nuvisan.com |

| Differential Scanning Fluorimetry (DSF) | Changes in protein thermal stability upon ligand binding | High-throughput screening, hit validation. nih.gov |

This table outlines key biophysical techniques and their potential applications in studying this compound.

By employing these techniques, researchers can move beyond phenotypic observations to a detailed, mechanistic understanding of how this compound engages with its biological targets.

Opportunities for Rational Design of Highly Selective Molecular Probes

The development of chemical probes—potent, selective, and well-characterized small molecules—is crucial for dissecting complex biological processes. febs.orgyoutube.com this compound, once its primary biological target is identified, could serve as a scaffold for the rational design of highly selective molecular probes. tandfonline.com The benzamide scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.

The process of evolving this compound into a chemical probe would involve:

Structure-Activity Relationship (SAR) Studies: As mentioned, generating a library of analogs and testing their activity will reveal which parts of the molecule are critical for target engagement and which can be modified to improve selectivity.

Computational Modeling: Molecular docking and dynamic simulations can provide insights into the binding mode of the compound with its target protein. rug.nlnih.gov This information can guide the design of new derivatives with improved affinity and selectivity.

Affinity Labeling: The incorporation of a reactive group (a "warhead") can convert a reversible binder into a covalent probe. This can be used to irreversibly label the target protein, facilitating its identification and study.

Tagging: Attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, can enable the visualization and pull-down of the target protein from complex biological samples.

Through these iterative design and synthesis cycles, this compound could be transformed from a simple synthetic compound into a sophisticated research tool for probing biological pathways.

Broader Implications for the Study of Complex Biological Systems through Chemical Intervention

The development of a well-characterized chemical probe based on the this compound scaffold would have implications beyond the study of its immediate target. Chemical probes are invaluable tools for interrogating complex biological systems in ways that are often not possible with genetic approaches alone. febs.orgyoutube.com

The potential broader impacts include:

Target Validation: A selective probe can be used to pharmacologically validate a novel protein target for therapeutic intervention. By observing the physiological effects of modulating the target's activity with the probe, researchers can gain confidence in its relevance to a particular disease. tandfonline.com

Pathway Elucidation: Chemical probes allow for the temporal control of protein function, which can be used to dissect the dynamics of signaling pathways and cellular processes. nih.gov

Phenotypic Screening: A well-characterized probe can be used in phenotypic screens to identify other cellular components that are affected by its activity, potentially uncovering new biological pathways or drug targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.